SPDMV-sulfo

Overview

Description

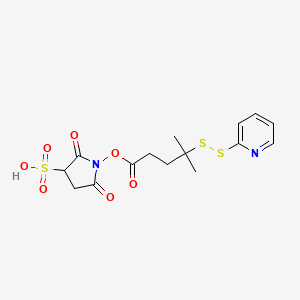

SPDMV-sulfo: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly notable for its ability to be cleaved by glutathione, making it a valuable tool in targeted drug delivery systems. The molecular formula of this compound is C₁₅H₁₈N₂O₇S₃, and it has a molecular weight of 434.51 g/mol .

Mechanism of Action

Target of Action

SPDMV-sulfo is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules designed for targeted therapy, which are comprised of an antibody attached to a cytotoxic drug through a linker . The antibody in an ADC specifically targets cancer cells, delivering the cytotoxic drug directly to these cells .

Mode of Action

The mode of action of this compound involves its role as a cleavable linker in ADCs . The linker holds the cytotoxic drug and the antibody together. Once the ADC reaches the target cell, the linker is cleaved, releasing the cytotoxic drug to exert its effect .

Biochemical Pathways

This drug then interferes with cell division, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound as a part of ADCs involves the absorption, distribution, metabolism, and excretion (ADME) of the ADC. The ADC is typically administered intravenously, allowing for immediate absorption into the bloodstream. It is then distributed throughout the body, where it binds to target cells. The linker is metabolized (cleaved), releasing the cytotoxic drug. Finally, the drug and other metabolites are excreted from the body

Result of Action

The result of the action of this compound, as a part of an ADC, is the targeted destruction of cancer cells. The ADC selectively binds to cancer cells, and the cleavage of the linker releases the cytotoxic drug. This drug then induces cell death in the target cells .

Action Environment

The action of this compound, as a part of an ADC, can be influenced by various environmental factors. These may include the presence of the target antigen on cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDMV-sulfo involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that allow for its cleavability and conjugation to antibodies. The key steps include:

Formation of the Core Structure: The initial step involves the synthesis of the core structure, which includes the pyridine and sulfonic acid groups.

Functionalization: The core structure is then functionalized with disulfide bonds, which are crucial for its cleavability by glutathione.

Final Assembly: The final step involves the assembly of the complete this compound molecule, ensuring all functional groups are correctly positioned for optimal performance in ADCs.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale batch synthesis is employed to produce significant quantities of the compound.

Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

SPDMV-sulfo undergoes several types of chemical reactions, including:

Cleavage Reactions: The disulfide bonds in this compound can be cleaved by reducing agents such as glutathione.

Substitution Reactions: The sulfonic acid group can participate in substitution reactions, allowing for the attachment of various functional groups.

Common Reagents and Conditions

Reducing Agents: Glutathione is commonly used to cleave the disulfide bonds in this compound.

Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used in the synthesis and reactions involving this compound.

Major Products Formed

The major products formed from the reactions of this compound include cleaved linker fragments and conjugated antibodies, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

SPDMV-sulfo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.

Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.

Medicine: Integral in the development of ADCs for targeted cancer therapy, allowing for the selective delivery of cytotoxic drugs to cancer cells.

Industry: Employed in the production of specialized chemicals and pharmaceuticals.

Comparison with Similar Compounds

SPDMV-sulfo can be compared with other cleavable linkers used in ADCs, such as:

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Unlike this compound, SMCC is not cleavable by glutathione.

VC-PABC (Valine-citrulline-p-aminobenzyl carbamate): Another cleavable linker, but it is cleaved by proteases rather than glutathione.

The uniqueness of this compound lies in its specific cleavability by glutathione, making it particularly suitable for applications where intracellular release of the drug is desired.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name |

1-[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O7S3/c1-15(2,26-25-11-5-3-4-8-16-11)7-6-13(19)24-17-12(18)9-10(14(17)20)27(21,22)23/h3-5,8,10H,6-7,9H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYGNECNMJPGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601125732 | |

| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101206-86-2 | |

| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101206-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 4-methyl-4-(2-pyridinyldithio)-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.